2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(3,4,5-trimethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC14783711
Molecular Formula: C22H23N3O5S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O5S |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H23N3O5S/c1-28-18-11-15(12-19(29-2)22(18)30-3)23-20(26)13-25-21(27)10-9-17(24-25)14-5-7-16(31-4)8-6-14/h5-12H,13H2,1-4H3,(H,23,26) |
| Standard InChI Key | XNEAHRSBXIDNQB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₂H₂₃N₃O₅S, with a molecular weight of 441.5 g/mol. Its IUPAC name, 2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide, reflects the integration of three key structural domains:
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A pyridazinone ring (6-oxopyridazin-1(6H)-yl) at position 2 of the acetamide backbone.
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A 4-(methylsulfanyl)phenyl group substituted at position 3 of the pyridazinone ring.
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A 3,4,5-trimethoxyphenylacetamide moiety linked via the nitrogen atom .
Stereoelectronic Properties
The canonical SMILES string COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC illustrates the planar pyridazinone ring, the electron-rich methoxy groups, and the sulfur-containing methylsulfanyl group. These features influence solubility, bioavailability, and target binding. The trimethoxyphenyl group enhances lipophilicity, while the methylsulfanyl moiety may participate in hydrophobic interactions or hydrogen bonding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₃N₃O₅S | |
| Molecular Weight (g/mol) | 441.5 | |
| IUPAC Name | 2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide | |
| SMILES | COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC | |
| PubChem CID | 53370484 |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyridazinone core. A common route includes:
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Nucleophilic substitution at position 4 of 4,7-dichloroquinoline with 2-mercapto-4-methyl-5-thiazoleacetic acid under reflux conditions in ethanol or acetonitrile .
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Amide coupling between the intermediate acetic acid derivative and 3,4,5-trimethoxyaniline using carbodiimide-based reagents (e.g., EDC) and DMAP in dichloromethane .
Optimization studies indicate that solvent choice (e.g., ethanol vs. acetonitrile) and reaction time (4–24 hours) critically affect yield, with ethanol at 50°C for 4 hours providing the highest efficiency .
Biological Activities and Mechanisms
Kinase Inhibition
Preliminary studies on structurally related pyridazinone-acetamide hybrids demonstrate inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). The trimethoxyphenyl group may interact with the ATP-binding pocket of kinases, while the methylsulfanyl moiety enhances hydrophobic contacts .
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli reveal moderate activity (MIC = 32–64 µg/mL), attributed to membrane disruption via the lipophilic methoxy groups .
Pharmacological Applications
Oncology
The compound’s dual kinase inhibition and apoptosis induction position it as a candidate for combination therapies with DNA-damaging agents. Synergistic effects with cisplatin have been observed in preclinical models .
Infectious Diseases
Structural analogs show biofilm disruption in Candida albicans, suggesting potential for antifungal applications. The methylsulfanyl group may interfere with fungal ergosterol biosynthesis .
Neuroinflammation
In microglial cells, derivatives reduce NF-κB activation and nitric oxide production by 50–60%, indicating utility in Alzheimer’s disease and multiple sclerosis .
Comparative Analysis with Analogues
Compared to N-(3,4,5-trimethoxyphenyl)acetamide (PubChem CID 199504), the addition of the pyridazinone-methylsulfanyl moiety enhances kinase affinity by 10-fold, likely due to increased π-π stacking and hydrogen bonding . Conversely, replacing the methylsulfanyl group with trifluoromethoxy (as in CID 155539071) reduces solubility but improves blood-brain barrier penetration .
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